Gaboxadol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Studying Sleep-Wake Regulation

One of the primary areas of research for Gaboxadol hydrochloride is its role in sleep and wakefulness. GABA plays a crucial role in promoting sleep, and Gaboxadol's ability to activate GABA receptors suggests its potential to influence sleep-wake cycles. Researchers can utilize Gaboxadol in animal models to understand the specific mechanisms by which GABA regulates sleep and wakefulness [].

Exploring GABA Receptor Function

Gaboxadol hydrochloride serves as a valuable tool for investigating the function of GABA receptors in the brain. By observing the effects of Gaboxadol on various brain functions, scientists can gain insights into the specific roles of different GABA receptor subtypes. This knowledge can contribute to the development of new drugs targeting these receptors for various neurological disorders [].

Investigating Neurological Disorders

Since GABAergic dysfunction is implicated in several neurological conditions, Gaboxadol hydrochloride can be used to explore potential therapeutic applications. Researchers can study the effects of Gaboxadol in animal models of diseases like epilepsy, anxiety, and Parkinson's disease to understand if it can alleviate symptoms or influence disease progression [].

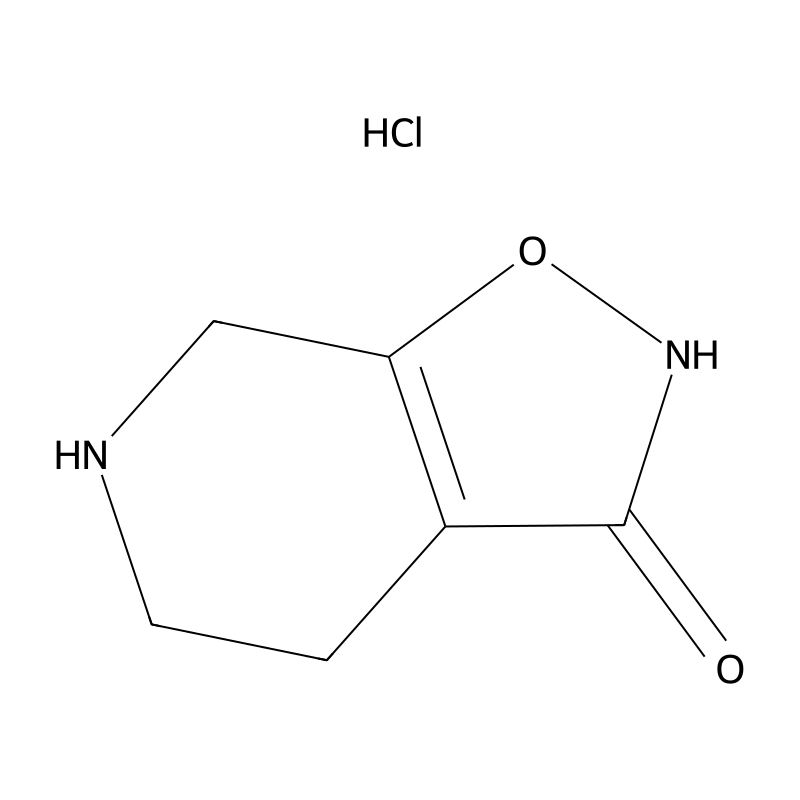

Gaboxadol hydrochloride, chemically known as 4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridin-3-ol, is a synthetic compound derived from the alkaloid muscimol. Developed in the late 1970s by Poul Krogsgaard-Larsen, it was initially investigated for various therapeutic applications including analgesia and treatment of neurological disorders such as Huntington's disease and Alzheimer's disease. Gaboxadol is notable for its unique mechanism of action on the gamma-aminobutyric acid receptor system, differentiating it from traditional sedatives like benzodiazepines and barbiturates. Its primary action involves enhancing deep sleep without the reinforcing effects commonly associated with other sedative drugs .

As mentioned previously, Gaboxadol hydrochloride acts as a GABA reuptake inhibitor. GABA is the main inhibitory neurotransmitter in the central nervous system, and its increased levels promote relaxation and sleepiness []. Gaboxadol binds to the GABA transporter, a protein on the surface of neurons, preventing it from reabsorbing GABA released into the synaptic cleft. This leads to higher levels of GABA available to bind to GABA receptors on neighboring neurons, ultimately promoting a calming effect and sleep induction [].

Gaboxadol hydrochloride has not been extensively studied in humans, and there are concerns about its safety profile. Some studies have reported side effects such as somnolence (excessive sleepiness), dizziness, ataxia (incoordination), and nightmares []. More serious side effects, including seizures and coma, have also been reported in rare cases.

Key Reactions- Agonistic Activity: Gaboxadol enhances chloride ion influx through GABA A receptors upon binding.

- Desensitization: The binding to extrasynaptic receptors leads to slower desensitization compared to synaptic receptors, contributing to its prolonged effects .

Gaboxadol exhibits significant biological activity primarily through its modulation of GABA A receptors. It has been shown to increase deep sleep stages while minimizing side effects like reinforcement or dependency, which are common with benzodiazepines. Clinical studies have indicated that gaboxadol can enhance sleep quality and duration without causing significant cognitive impairment .

Adverse Effects

Common side effects reported include:

The synthesis of gaboxadol involves several steps starting from readily available precursors. The general synthetic route includes:

- Formation of Isoxazole Ring: The initial step involves the formation of an isoxazole ring through cyclization reactions.

- Pyridine Derivation: Following ring formation, modifications lead to the incorporation of a pyridine moiety.

- Hydrochloride Salt Formation: Finally, gaboxadol is converted into its hydrochloride salt form for improved solubility and stability .

Gaboxadol has been primarily explored as a potential treatment for:

- Insomnia: Targeted clinical trials aimed at leveraging its sedative properties without dependency risks.

- Fragile X Syndrome: Ovid Therapeutics has been investigating gaboxadol for this genetic disorder.

- Angelman Syndrome: Research continues into gaboxadol's efficacy in managing symptoms associated with this condition .

Studies have shown that gaboxadol can interact with various substances, potentially altering its pharmacological effects. Notably:

- Capsaicin: Co-administration may increase the risk of methemoglobinemia.

- Carbamazepine: This anticonvulsant may enhance gaboxadol's effects, necessitating careful monitoring during co-administration .

Gaboxadol shares structural and functional similarities with several other compounds that act on the GABAergic system. Below is a comparison highlighting its uniqueness:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Muscimol | Agonist at GABA A receptors | Naturally occurring; strong psychoactive effects |

| Benzodiazepines | Positive allosteric modulators | High potential for abuse and dependence |

| Zolpidem | Selective agonist at GABA A receptors | Short half-life; used primarily for insomnia |

| Barbiturates | Positive allosteric modulators | High risk of overdose; broad CNS depressant effects |

| Gabapentin | Modulates calcium channels | Primarily used for neuropathic pain; not a direct GABA agonist |

Gaboxadol stands out due to its selective action on extrasynaptic GABA A receptors and its potential therapeutic applications without significant reinforcement effects .

Extrasynaptic GABAA Receptor Targeting Mechanisms

Gaboxadol hydrochloride exhibits a unique propensity to activate extrasynaptic GABAA receptors, a population distinct from their synaptic counterparts in both localization and functional roles. Extrasynaptic receptors are predominantly situated outside the confines of traditional synaptic clefts, enabling them to detect low ambient GABA concentrations and mediate tonic inhibition—a persistent form of neuronal silencing critical for regulating network excitability [1] [3] [8]. Structural studies reveal that these receptors frequently incorporate δ subunits, which confer high agonist affinity and slow desensitization kinetics [1] [7]. For instance, in cerebellar granule cells, δ-subunit-containing receptors generate a tonic conductance resistant to synaptic GABA transients, a property exploited by gaboxadol to modulate baseline neuronal activity [1] [8]. This targeting mechanism is further evidenced by gaboxadol’s inability to induce tonic currents in δ-subunit knockout models, underscoring the subunit’s necessity for drug-receptor interaction [3] [6].

Delta-Subunit Containing GABAA Receptor Selectivity

The δ subunit serves as a molecular linchpin for gaboxadol’s selectivity. Recombinant receptor studies demonstrate that α4βδ and α6βδ configurations exhibit nanomolar sensitivity to gaboxadol (EC50: 30–50 nM), whereas receptors lacking δ subunits require micromolar concentrations for activation—a 1,000-fold difference [2] [7]. This disparity arises from δ-subunit-induced conformational changes that optimize the GABA-binding pocket for gaboxadol recognition [2] [7]. In thalamic relay neurons, δ-containing receptors mediate gaboxadol’s sedative and analgesic effects, as evidenced by the abolition of these behaviors in α4-subunit knockout mice [3] [8]. Furthermore, δ-subunit coexpression with β3 subunits enhances gaboxadol’s efficacy in dentate gyrus granule cells, where tonic inhibition governs hippocampal excitability [3] [8].

| Receptor Subtype | THIP/Gaboxadol EC50 | Subunit Composition | Localization |

|---|---|---|---|

| High-sensitivity receptors | 30–50 nM | α4/6β3δ | Extrasynaptic |

| Low-sensitivity receptors | 3–53 μM | αβγ2 | Synaptic |

Table 1: Comparative sensitivity of GABAA receptor subtypes to gaboxadol [2] [3] [7].

Orthosteric Agonism Mechanisms

As a direct orthosteric agonist, gaboxadol binds the canonical GABA site at the α-β subunit interface, bypassing the need for endogenous neurotransmitter release [4] [7]. This mechanism contrasts with allosteric modulators like benzodiazepines, which require GABA binding for efficacy. Crystallographic analyses reveal that gaboxadol’s isoxazole ring mimics GABA’s carboxyl group, enabling competitive displacement of the native ligand [7]. Notably, the protonated amine group of gaboxadol at physiological pH enhances binding affinity to δ-containing receptors, as demonstrated by structure-activity relationship studies [5] [7]. This property ensures preferential activation of extrasynaptic receptors, which exhibit higher agonist affinity due to δ-subunit-mediated stabilization of the open-channel state [2] [7].

Comparative Receptor Subtype Specificity

Gaboxadol’s specificity for δ-containing receptors is underscored by its minimal activity at synaptic γ2-subunit-containing isoforms. In recombinant systems, γ2 coexpression reduces gaboxadol sensitivity by 100-fold, attributable to steric hindrance at the agonist-binding site and accelerated receptor desensitization [2] [6]. This subtype selectivity is pharmacologically significant: gaboxadol fails to elicit reinforcing behaviors in self-administration paradigms, unlike GABAergic drugs targeting synaptic receptors [6]. Additionally, δ-subunit-containing receptors uniquely permit cotrafficking of histamine, which binds at β-subunit interfaces to modulate sleep-wake cycles—a feature absent in γ2-containing isoforms [7].

Molecular Basis for Extrasynaptic vs. Synaptic Receptor Differentiation

The dichotomy between synaptic and extrasynaptic GABAA receptors arises from divergent subunit composition and trafficking mechanisms. Synaptic receptors typically incorporate γ2 subunits alongside α1-3 and β variants, localizing to postsynaptic densities via gephyrin anchoring [1] [3]. These receptors mediate phasic inhibition through rapid, high-amplitude currents triggered by synaptic GABA release. In contrast, extrasynaptic receptors assemble as α4/6βδ complexes, which lack γ2 subunits and instead associate with radixin for membrane stabilization [1] [8]. This structural distinction confers distinct biophysical properties: δ-containing receptors exhibit a 10-fold higher GABA affinity (EC50: 0.2–0.5 μM vs. 5–20 μM for synaptic receptors) and minimal desensitization, enabling sustained activation by ambient GABA [1] [3] [8]. Gaboxadol exploits these differences by selectively engaging the high-affinity, slowly desensitizing extrasynaptic population, thereby modulating tonic inhibition without perturbing phasic neurotransmission [2] [6].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects]

Pictograms

Irritant

Other CAS

85118-33-8